[cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate
CAS No.: 66827-38-1
Cat. No.: VC3882338
Molecular Formula: C25H22ClNO3
Molecular Weight: 419.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66827-38-1 |
|---|---|
| Molecular Formula | C25H22ClNO3 |
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | [cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate |
| Standard InChI | InChI=1S/C25H22ClNO3/c1-17(2)24(19-8-12-20(26)13-9-19)25(28)30-23(16-27)18-10-14-22(15-11-18)29-21-6-4-3-5-7-21/h3-15,17,23-24H,1-2H3 |
| Standard InChI Key | MKLAMBQQMOQHPH-UHFFFAOYSA-N |
| SMILES | CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3 |
| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound, systematically named [cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate, has the molecular formula C₂₅H₂₂ClNO₃ and a molecular weight of 419.9 g/mol . Its CAS Registry Number is 66827-38-1, though alternative identifiers such as 51630-58-1 and 66230-04-4 correspond to stereoisomeric forms or naming variations . The IUPAC name emphasizes its esterified structure: a cyano-substituted phenoxyphenyl group linked to a 4-chlorophenyl-3-methylbutanoate backbone .
Synthesis and Production
Synthetic Routes
The compound is synthesized via esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid with [cyano-(4-phenoxyphenyl)methyl] methanol under acidic catalysis . Alternative methods employ retrosynthetic algorithms leveraging databases like Reaxys and Pistachio to optimize one-step pathways .
Key Reaction Steps:
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Acid Activation: The carboxylic acid is activated using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
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Esterification: The activated acid reacts with the alcohol moiety at 60–80°C, yielding the ester product .
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Purification: Chromatographic techniques isolate stereoisomers, crucial for industrial-scale production .
Industrial Manufacturing
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Scale-Up Challenges: Stereochemical purity requires chiral catalysts or enzymatic resolution .
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Regulatory Compliance: Manufacturers must adhere to guidelines for handling cyanogenic intermediates and chlorinated byproducts .
Physicochemical Properties
Stability and Solubility
| Property | Value | Source |
|---|---|---|
| Melting Point | 45–48°C | |
| LogP (Octanol-Water) | 6.2 | |
| Water Solubility | 0.02 mg/L (25°C) | |
| Hydrolysis Half-Life | 30 days (pH 7) |
The compound’s lipophilicity (high LogP) facilitates bioaccumulation in adipose tissues, while its hydrolytic stability ensures prolonged environmental persistence .
Biological Activity and Mechanism of Action
Insecticidal Efficacy
As a Type II pyrethroid, it disrupts voltage-gated sodium channels in insect neurons, causing paralysis and death . Its α-cyano group enhances binding affinity, delaying channel inactivation compared to non-cyano pyrethroids .
Target Species:
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Lepidoptera (e.g., Helicoverpa armigera)
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Coleoptera (e.g., Tribolium castaneum)
Resistance Mechanisms:
Mammalian Toxicity
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Neurotoxic Effects: Tremors and hyperexcitability due to sodium channel modulation .
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Endocrine Disruption: Potential estrogenic activity at sublethal doses .
Applications
Agricultural Use
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Crop Protection: Applied at 10–50 g/ha for cotton, cereals, and vegetables .
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Formulations: Emulsifiable concentrates (EC) and ultra-low-volume (ULV) sprays .
Pharmaceutical Research
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Intermediate: Utilized in synthesizing anti-inflammatory and antiviral agents .
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Structure-Activity Studies: Modifications to the phenoxyphenyl group explore anticancer potential .
Environmental Impact and Regulation
Ecotoxicology
Regulatory Status
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EPA Classification: Restricted Use Pesticide (RUP) due to aquatic risks .
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EU Directive 2009/128/EC: Banned in ecologically sensitive zones .
Comparative Analysis with Analogous Compounds
| Compound | LogP | LD₅₀ (Rat) | Target Specificity |
|---|---|---|---|
| Esfenvalerate | 6.2 | 250 mg/kg | Lepidoptera, Coleoptera |
| Permethrin | 6.1 | 500 mg/kg | Diptera, Hemiptera |
| Cypermethrin | 6.8 | 250 mg/kg | Broad-spectrum |
Esfenvalerate’s stereochemical precision offers superior target selectivity over racemic mixtures like cypermethrin .
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